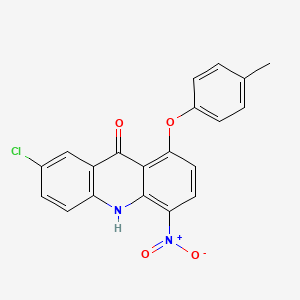![molecular formula C16H22O4 B14599533 Butanoic acid, 4-[4-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester CAS No. 61190-92-9](/img/structure/B14599533.png)
Butanoic acid, 4-[4-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-[4-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester is a chemical compound with a complex structure It is an ester derivative of butanoic acid, featuring a phenoxy group substituted with a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[4-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ester. The reaction conditions usually include heating the mixture under reflux to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance the yield and purity of the product. The use of high-throughput screening and optimization of reaction parameters are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 4-[4-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-[4-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of butanoic acid, 4-[4-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release butanoic acid and ethanol, which can then participate in various biochemical pathways. The phenoxy group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanoic acid, 1,1-dimethylethyl ester
- Butanoic acid, 3-oxo-, 1,1-dimethylethyl ester
- Butanoic acid, ethyl ester
- Butanoic acid, 2-methyl, 1,1-dimethylethyl ester
- Butanoic acid, 1,1-dimethyl-2-phenylethyl ester
Uniqueness
Butanoic acid, 4-[4-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester is unique due to the presence of the phenoxy group substituted with a tert-butyl group. This structural feature imparts distinct chemical properties and reactivity compared to other butanoic acid esters. The combination of the ester, phenoxy, and tert-butyl groups makes it a versatile compound with diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
61190-92-9 |
|---|---|
Molekularformel |
C16H22O4 |
Molekulargewicht |
278.34 g/mol |
IUPAC-Name |
ethyl 4-(4-tert-butylphenoxy)-3-oxobutanoate |
InChI |
InChI=1S/C16H22O4/c1-5-19-15(18)10-13(17)11-20-14-8-6-12(7-9-14)16(2,3)4/h6-9H,5,10-11H2,1-4H3 |
InChI-Schlüssel |
QXIPDJPEIFNBPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)COC1=CC=C(C=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


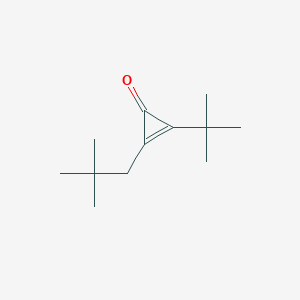

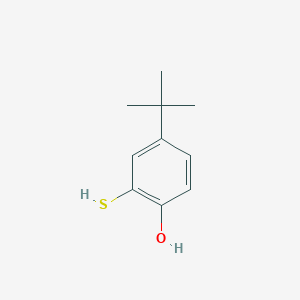

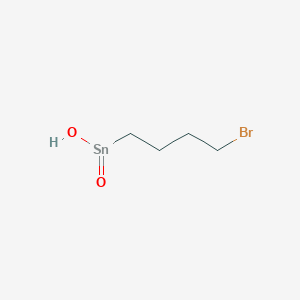
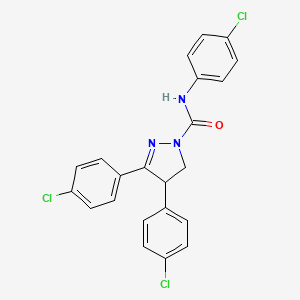
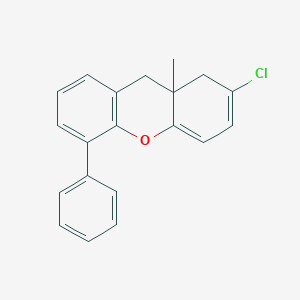
![2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14599500.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene](/img/structure/B14599502.png)
![(Difluoromethyl)[bis(fluoromethyl)]methylsilane](/img/structure/B14599503.png)
![6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione](/img/structure/B14599510.png)
![2,6-Dimethoxy-4-[1-(3,4,5-trimethoxyphenyl)propan-2-yl]phenol](/img/structure/B14599522.png)
![2-[Methyl(phenyl)amino]ethane-1-sulfonyl fluoride](/img/structure/B14599525.png)
